molecular formula C16H26N2O2 B261395 N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine

Cat. No. B261395
M. Wt: 278.39 g/mol
InChI Key: HTGRSXHZUZLKEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine, also known as EMD 386088, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In

Scientific Research Applications

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 has been studied for its potential therapeutic applications in various diseases. It has been shown to have a high affinity for the serotonin 5-HT7 receptor, which is involved in the regulation of mood, sleep, and cognitive function. Studies have suggested that N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 may have antidepressant, anxiolytic, and cognitive-enhancing effects.

Mechanism of Action

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 acts as a selective antagonist of the serotonin 5-HT7 receptor. It binds to the receptor and prevents the binding of serotonin, which is the natural ligand for the receptor. This results in a decrease in the activity of the receptor and a reduction in the downstream signaling pathways. The exact mechanism by which N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 produces its therapeutic effects is not yet fully understood.
Biochemical and Physiological Effects
Studies have shown that N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 produces a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter dopamine in the prefrontal cortex and striatum, which are regions of the brain involved in mood regulation and reward processing. It has also been shown to increase the levels of the neurotrophic factor BDNF, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 has several advantages for use in lab experiments. It is a highly selective antagonist of the serotonin 5-HT7 receptor, which allows for the specific targeting of this receptor. It also has a high affinity for the receptor, which means that it can be used at low concentrations. However, N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 has some limitations. It is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood. It is also expensive to synthesize, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088. One area of research is the potential therapeutic applications of the compound in various diseases. Studies have suggested that N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 may be effective in the treatment of depression, anxiety, and cognitive impairment. Further studies are needed to confirm these findings and to explore the potential side effects of the compound.
Another area of research is the development of new compounds that target the serotonin 5-HT7 receptor. N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 is a promising compound, but it has some limitations. The development of new compounds with improved pharmacokinetic properties and fewer side effects could lead to the development of new treatments for various diseases.
Conclusion
N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 is a chemical compound that has been extensively studied for its potential therapeutic applications. It acts as a selective antagonist of the serotonin 5-HT7 receptor and has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects. While N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 has several advantages for use in lab experiments, it also has some limitations. Further research is needed to explore the potential therapeutic applications of the compound and to develop new compounds that target the serotonin 5-HT7 receptor.

Synthesis Methods

The synthesis of N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 involves the reaction of 3-ethoxybenzyl chloride with 3-(4-morpholinyl)propylamine in the presence of a base catalyst. The reaction yields N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine 386088 as a white solid with a melting point of 139-141°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

properties

Product Name

N-(3-ethoxybenzyl)-N-[3-(4-morpholinyl)propyl]amine

Molecular Formula

C16H26N2O2

Molecular Weight

278.39 g/mol

IUPAC Name

N-[(3-ethoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine

InChI

InChI=1S/C16H26N2O2/c1-2-20-16-6-3-5-15(13-16)14-17-7-4-8-18-9-11-19-12-10-18/h3,5-6,13,17H,2,4,7-12,14H2,1H3

InChI Key

HTGRSXHZUZLKEG-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)CNCCCN2CCOCC2

Canonical SMILES

CCOC1=CC=CC(=C1)CNCCCN2CCOCC2

Origin of Product

United States

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